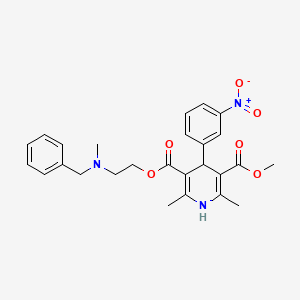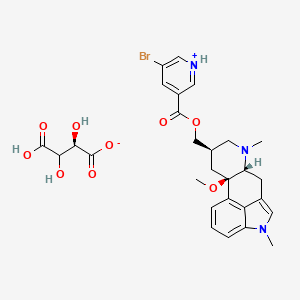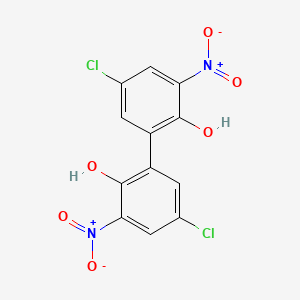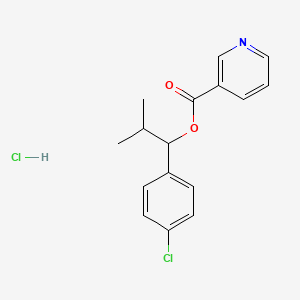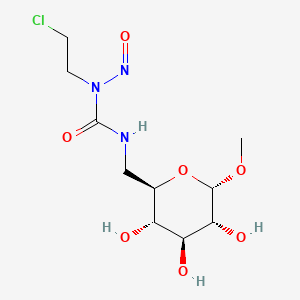
Ranimustine
Overview
Description
Mechanism of Action
Target of Action
Ranimustine primarily targets DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in determining the structure and function of cells, which makes it a significant target for drugs like this compound.
Mode of Action
This compound operates primarily through its alkylating properties , which means it forms covalent bonds with DNA molecules . This alkylation process results in cross-linking of DNA strands , leading to the disruption of DNA replication and transcription . This disruption inhibits the proliferation and growth of tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication and transcription, leading to cell death . This is particularly effective against rapidly dividing cells, such as those found in tumors. In clinical settings, this compound has been used for cytoreduction of chronic myeloproliferative disorders and as a conditioning regimen followed by autologous stem cell transplantation for malignant lymphoma .
Biochemical Analysis
Biochemical Properties
Ranimustine plays a role in biochemical reactions as an alkylating agent Alkylating agents are a type of chemotherapy drug that works by damaging the DNA of cancer cells to prevent them from dividing and growing
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in high-dose chemotherapy followed by autologous stem cell transplantation (ASCT) as a salvage therapy for relapsed or high-risk diffuse large B-cell lymphoma (DLBCL)
Molecular Mechanism
As a nitrosourea alkylating agent, it is likely that this compound works by alkylating the DNA of cancer cells, which can lead to DNA damage and prevent the cells from dividing and growing .
Temporal Effects in Laboratory Settings
In a study involving high-dose this compound followed by ASCT for DLBCL, the median follow-up time for survival patients was 70 months
Preparation Methods
Ranimustine is synthesized by reacting the primary amine of a pyranose sugar with o-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate to form the nitrosourea group . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Ranimustine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ranimustine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies involving DNA alkylation and cross-linkage.
Medicine: It is used in the treatment of chronic myelogenous leukemia and polycythemia vera.
Industry: It is used in the production of other chemical compounds and pharmaceuticals.
Comparison with Similar Compounds
Ranimustine is similar to other nitrosourea compounds such as carmustine and lomustine. it is unique in its specific structure and the types of cancers it is used to treat. Similar compounds include:
Carmustine: Another nitrosourea compound used in the treatment of brain tumors and multiple myeloma.
Lomustine: Used in the treatment of brain tumors and Hodgkin’s lymphoma.
This compound stands out due to its specific use in Japan and its effectiveness in treating chronic myelogenous leukemia and polycythemia vera .
Properties
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFEZNOXOZZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866725 | |
| Record name | Methyl 6-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58994-96-0 | |
| Record name | MCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ranimustine?
A1: this compound exerts its antitumor activity primarily through alkylation of DNA. [, , ] While the exact mechanism is not fully elucidated in the provided research, it is suggested that this compound, similar to other nitrosoureas, forms reactive intermediates that crosslink DNA strands. [] This disrupts DNA replication and transcription, ultimately leading to tumor cell death.
Q2: Does this compound demonstrate any selectivity towards specific cell types?
A2: While this compound exhibits broad antitumor activity against various cancer cell lines, it demonstrates particular efficacy against hematological malignancies. [, , , , , ] Research suggests potential benefits in treating chronic myelogenous leukemia (CML), polycythemia vera, and essential thrombocythemia. [, , , ] There's also evidence of activity against lymphoma, myeloma, and some solid tumors. [, , , ]
Q3: Are there any studies on the impact of this compound on specific molecular pathways within tumor cells?
A3: The provided research focuses primarily on clinical efficacy and safety of this compound. Further investigation is needed to elucidate its specific effects on molecular pathways within tumor cells.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H18ClN3O3, and its molecular weight is 263.72 g/mol.
Q5: Is there any information about the stability of this compound under different storage conditions?
A5: The provided research primarily focuses on clinical applications of this compound and does not provide detailed information on its stability under various storage conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound primarily acts as an alkylating agent and doesn't exhibit catalytic properties based on the available research. Its primary function is to covalently modify DNA, not catalyze chemical reactions.
Q7: Have any computational chemistry studies been conducted on this compound?
A7: The provided research focuses on preclinical and clinical studies of this compound and does not delve into detailed computational chemistry analyses.
Q8: How does the structure of this compound contribute to its antitumor activity?
A8: While specific SAR studies are not described in the provided research, this compound's structure as a nitrosourea derivative is key to its mechanism of action. [, , ] This class of compounds is known to generate reactive intermediates that alkylate DNA, leading to antitumor effects. []
Q9: What formulations of this compound are used clinically?
A9: this compound is administered intravenously. [, , , , ] The research papers do not mention specific formulations, suggesting it is likely administered as an injectable solution.
Q10: Are there any specific safety regulations related to the handling and disposal of this compound?
A10: While the research does not explicitly discuss SHE regulations, as a potent cytotoxic agent, this compound requires careful handling and disposal in accordance with established guidelines for hazardous drugs.
Q11: Which in vitro models have been used to study the efficacy of this compound?
A12: One study utilized a morphological method to assess this compound's in vitro activity against 15 types of solid tumors. [] This method measured drug-induced degenerative changes in the nucleus of tumor cells, suggesting potential for this compound in treating solid tumors beyond its established role in hematological malignancies.
Q12: Which animal models have been employed to investigate the efficacy of this compound?
A13: One study investigated the antitumor activity of this compound in combination with paclitaxel against M-109 murine lung carcinoma in mice. [] This research highlighted the importance of drug administration sequence for efficacy and safety in combination therapies involving this compound.
Q13: What is the clinical efficacy of this compound in treating Chronic Myelogenous Leukemia (CML)?
A14: A randomized controlled trial compared this compound with busulfan in 77 previously untreated CML patients. [] this compound demonstrated an 82% complete remission (CR) rate, maintained for 2-18 months with a single administration. [] While no significant differences in overall remission rate, crisis rate, or survival were observed between the two drugs, this compound proved superior in achieving rapid responses. []
Q14: Has the efficacy of this compound been investigated in treating essential thrombocythemia?
A15: Research suggests that this compound is clinically effective in managing essential thrombocythemia, particularly in elderly patients. [, ] One study demonstrated its ability to maintain platelet counts below 500 x 10^3/μL in most patients and below 700 x 10^3/μL in others, highlighting its potential in preventing thrombosis and bleeding complications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


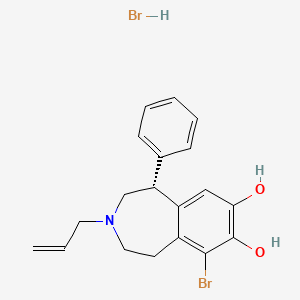
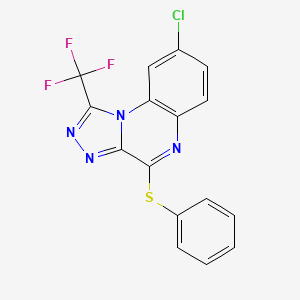
![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)
![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)




